molecular formula C13H20N2 B7813312 N-cyclohexyl-[2-(4-pyridyl)ethyl]amine

N-cyclohexyl-[2-(4-pyridyl)ethyl]amine

Cat. No.: B7813312
M. Wt: 204.31 g/mol
InChI Key: AXJLFWDTDYSRSK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-[2-(4-pyridyl)ethyl]amine is a tertiary amine featuring a cyclohexyl group attached to a nitrogen atom and a 4-pyridylethyl substituent. This compound is structurally characterized by the combination of a hydrophobic cyclohexyl moiety and a pyridine ring, which confers both lipophilic and basic properties. For example, cyclohexylamine derivatives are often explored for their conformational flexibility and ability to stabilize metal complexes .

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h6-7,9-10,13,15H,1-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJLFWDTDYSRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Cyclohexyl-[2-(4-pyridyl)ethyl]amine with three structurally related amines based on functional groups, molecular properties, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties Reference
This compound Cyclohexyl + pyridylethylamine ~220 (estimated) Coordination chemistry, ligand design Hypothetical
N-{[(1R,3S)-3-isopropyl-3-...} (Example 13) Cyclopentyl + tetrahydro-2H-pyran-4-amine 411.1 (observed) Pharmaceutical intermediates
N-Cyclohexyl-N-{[3-(4,6-dimethoxy...} Cyclohexyl + pyrimidinyl/pyridine hybrid Not reported Agrochemical or medicinal chemistry
1-(4-Cyanophenyl)-N-cyclohexyl-N-methyl... Cyclohexyl + sulfonamide + cyanoaryl Not reported Potential enzyme inhibition or drug design

Key Observations:

Functional Group Diversity: The target compound lacks the tetrahydro-2H-pyran or pyrimidinyl groups seen in Examples 13 and 2, respectively. This absence may reduce steric hindrance compared to Example 13, making it more suitable for ligand-metal interactions .

Molecular Weight and Complexity :

  • The molecular weight of the target compound (~220 g/mol) is significantly lower than Example 13 (411.1 g/mol), suggesting improved solubility and bioavailability for pharmaceutical applications .

Synthetic Accessibility :

  • The synthesis of this compound would likely involve alkylation of cyclohexylamine with 2-(4-pyridyl)ethyl halides, a simpler route compared to the hydrogenation and palladium-catalyzed steps required for Example 14 .

Research Findings and Limitations

  • Coordination Chemistry : Pyridine-containing amines like the target compound often exhibit strong binding to transition metals (e.g., Cu²⁺, Ni²⁺) due to the lone pair on the pyridyl nitrogen. This property is absent in Example 14’s tetrahydro-2H-pyran derivative .
  • Thermodynamic Stability : The cyclohexyl group may enhance conformational stability compared to smaller alkyl chains, as seen in analogs from .

Gaps in Evidence and Recommendations

  • The provided evidence lacks direct data on the target compound’s physical properties (e.g., melting point, solubility) or spectroscopic characterization (e.g., NMR, IR).
  • Further studies should explore its reactivity with metal salts and biological screening to validate hypothesized applications.

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